N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound likely involves the use of quinoline and triazole derivatives . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . Triazole derivatives also exhibit a broad range of chemical and biological properties .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline moiety, a triazole moiety, and a benzamide moiety . The quinoline moiety is a nitrogen-containing bicyclic compound, while the triazole moiety is a class of five-membered heterocyclic compounds containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the formation of the quinoline and triazole moieties, followed by their coupling . The geometry of the double bond and hindrance at the Michael terminus had a minimal impact on the cyclization process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 513.62, a topological polar surface area of 105 Ų, and a complexity of 670. It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6.Scientific Research Applications
Antiviral Activity
Indole derivatives have garnered interest due to their antiviral potential. Notably, 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide may exhibit antiviral effects. Further studies are warranted to explore its efficacy against specific viruses .
Anti-Inflammatory Properties
Indole compounds often possess anti-inflammatory properties. Given the structural features of this compound, it could potentially modulate inflammatory pathways. Investigating its impact on inflammation-related markers and pathways would be valuable .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by quinoline and triazole derivatives, this compound could be a promising candidate for further study .
properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-36-24-16-8-6-14-22(24)27(35)29-18-25-30-31-28(33(25)21-12-3-2-4-13-21)37-19-26(34)32-17-9-11-20-10-5-7-15-23(20)32/h2-8,10,12-16H,9,11,17-19H2,1H3,(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDZJKFJFYPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide |
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